Iodosylbenzene--trifluoroborane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodosylbenzene–trifluoroborane (1/1) is a compound that combines the properties of iodosylbenzene and trifluoroborane. Iodosylbenzene is an organoiodine compound known for its use as an oxo transfer reagent in organic and coordination chemistry . Trifluoroborane, on the other hand, is a versatile Lewis acid widely used in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodosylbenzene is typically prepared by oxidizing iodobenzene using peracetic acid, followed by hydrolysis of the resulting diacetate . The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ] [ \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H} ]
Trifluoroborane can be synthesized by reacting boron trifluoride with various Lewis bases .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Iodosylbenzene–trifluoroborane (1/1) undergoes various types of reactions, including:
Common Reagents and Conditions:
Oxidation Reactions: Iodosylbenzene typically reacts with alkenes, aromatic amines, and metal complexes under mild conditions to form epoxides, azo compounds, and oxo derivatives, respectively.
Substitution Reactions: Trifluoroborane reacts with other boron halides to form mixed halides.
Major Products:
Oxidation Products: Epoxides, azo compounds, and oxo derivatives.
Substitution Products: Mixed halides.
Scientific Research Applications
Iodosylbenzene–trifluoroborane (1/1) has several applications in scientific research:
Mechanism of Action
The mechanism of action of iodosylbenzene–trifluoroborane (1/1) involves the transfer of oxygen atoms from iodosylbenzene to other molecules, facilitating oxidation reactions . Trifluoroborane acts as a Lewis acid, activating substrates and promoting various chemical transformations . The combination of these two mechanisms results in a versatile reagent with unique reactivity.
Comparison with Similar Compounds
Iodosylbenzene: Known for its use as an oxo transfer reagent.
Trifluoroborane: A versatile Lewis acid used in various chemical reactions.
Uniqueness: Iodosylbenzene–trifluoroborane (1/1) combines the oxidizing properties of iodosylbenzene with the Lewis acidity of trifluoroborane, resulting in a reagent with enhanced reactivity and versatility compared to its individual components.
Properties
CAS No. |
108208-48-6 |
---|---|
Molecular Formula |
C6H5BF3IO |
Molecular Weight |
287.82 g/mol |
IUPAC Name |
iodosylbenzene;trifluoroborane |
InChI |
InChI=1S/C6H5IO.BF3/c8-7-6-4-2-1-3-5-6;2-1(3)4/h1-5H; |
InChI Key |
SWJQMRRXMMDNSU-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)I=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.